

How to improve Stains-all staining sensitivity

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Compound of Interest

Compound Name: *Stains-all*

Cat. No.: *B7765193*

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Stains-all Technical Support Center

Welcome to the technical support center for **Stains-all** staining. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is **Stains-all** and what does it stain?

Stains-all is a cationic carbocyanine dye that acts as a versatile, metachromatic stain for a variety of anionic biomolecules.^[1] It is particularly useful for the differential staining of nucleic acids and proteins on the same gel.^{[2][3]} The color of the stained molecule depends on its chemical properties.

Q2: What colors can I expect from **Stains-all** staining?

The expected colors for different biomolecules are:

- Proteins: Red to pink^{[2][3]}
- DNA: Blue^{[2][3]}
- RNA: Bluish-purple^{[2][3]}
- Phosphoproteins and highly acidic proteins: Blue to violet^[1]

- Acidic polysaccharides: Various colors[3]

Q3: How sensitive is **Stains-all** staining?

Stains-all is a highly sensitive stain. Its approximate detection limits are:

- DNA: As low as 3 ng[1][2][3]
- RNA: Approximately 90 ng[1][2][3]
- Phosphoproteins: Below 1 ng with some methods[1]

Q4: Why must **Stains-all** staining be performed in the dark?

Stains-all is light-sensitive.[1] Exposure to light can cause the staining solution to decompose, leading to a dull yellow background on the gel and fading of the stained bands.[2][3] Therefore, all staining and destaining steps should be carried out in a light-protected container.

Troubleshooting Guide

This section addresses common issues encountered during **Stains-all** staining procedures.

Problem 1: Faint or No Bands

Possible Causes & Solutions

- Insufficient Staining Time: The dye may not have had enough time to adequately bind to the target molecules.
 - Solution: Increase the staining duration. For very faint bands, staining for up to 48 hours or even two overnights may improve intensity.[4]
- Incomplete SDS Removal (for SDS-PAGE gels): Residual SDS in the gel can interfere with the stain binding to proteins.
 - Solution: Ensure thorough washing of the gel with a fixation solution, such as 25% isopropanol, to completely remove SDS. This may require multiple changes of the fixation solution over several hours or an overnight wash.[5]

- Low Abundance of Target Molecule: The concentration of the protein or nucleic acid of interest in the sample may be below the detection limit of the stain.
 - Solution: Increase the amount of sample loaded onto the gel.
- Degraded Staining Solution: The **Stains-all** dye may have degraded over time, especially if not stored correctly or if it has been repeatedly freeze-thawed.
 - Solution: Prepare a fresh staining solution from a new or properly stored stock. **Stains-all** stock solutions should be stored at -20°C.[2]
- Incorrect pH of Staining Buffer: The pH of the staining solution can affect the binding of the dye to the target molecules.
 - Solution: Ensure the Tris-HCl buffer in the staining solution is at the correct pH (typically pH 8.8).[2][3]

Problem 2: High Background Staining

Possible Causes & Solutions

- Exposure to Light: As mentioned, light exposure can cause a yellow background.
 - Solution: Protect the gel from light during all staining and destaining steps by using a covered container or wrapping it in aluminum foil.[5]
- Insufficient Destaining: The background may not have been adequately cleared of unbound stain.
 - Solution: Increase the duration of the destaining step with water. Gentle agitation can help to speed up the process.
- Contaminated Reagents: Impurities in the water or other reagents can contribute to background staining.
 - Solution: Use high-purity water (e.g., deionized or distilled) and fresh, high-quality reagents.

Problem 3: Bands Disappear After Destaining

Possible Causes & Solutions

- Excessive Destaining: Leaving the gel in the destaining solution for too long can cause the stain to leach out of the bands.
 - Solution: Monitor the destaining process closely and stop it once the bands are clearly visible against a relatively clear background.
- Light-Induced Fading: If destaining is performed with light exposure, the bands can fade.
 - Solution: While controlled light exposure can be used for destaining, it should be done carefully and for a limited time (e.g., 30 minutes on a light box).^[2]^[3] For sensitive applications, it is best to destain in the dark with water only.

Quantitative Data Summary

The following table summarizes key quantitative parameters for **Stains-all** staining, compiled from various protocols.

Parameter	Recommended Value/Range	Notes
Stains-all Stock Solution	0.1% (w/v) in formamide	A common starting point for preparing the working solution. [2][3]
Staining Time	3 to 48 hours	Overnight (18-24 hours) is typical. Longer times may increase sensitivity for faint bands.[2][3][4][5]
Fixation Time (for SDS-PAGE)	Minimum 1 hour with multiple changes, up to overnight	Crucial for removing interfering SDS.[5]
Destaining Time	Variable (minutes to hours)	Monitor visually. Light exposure can accelerate destaining but also fade bands.[2][3]
pH of Staining Buffer	8.8	For the Tris-HCl buffer component.[2][3]

Experimental Protocols

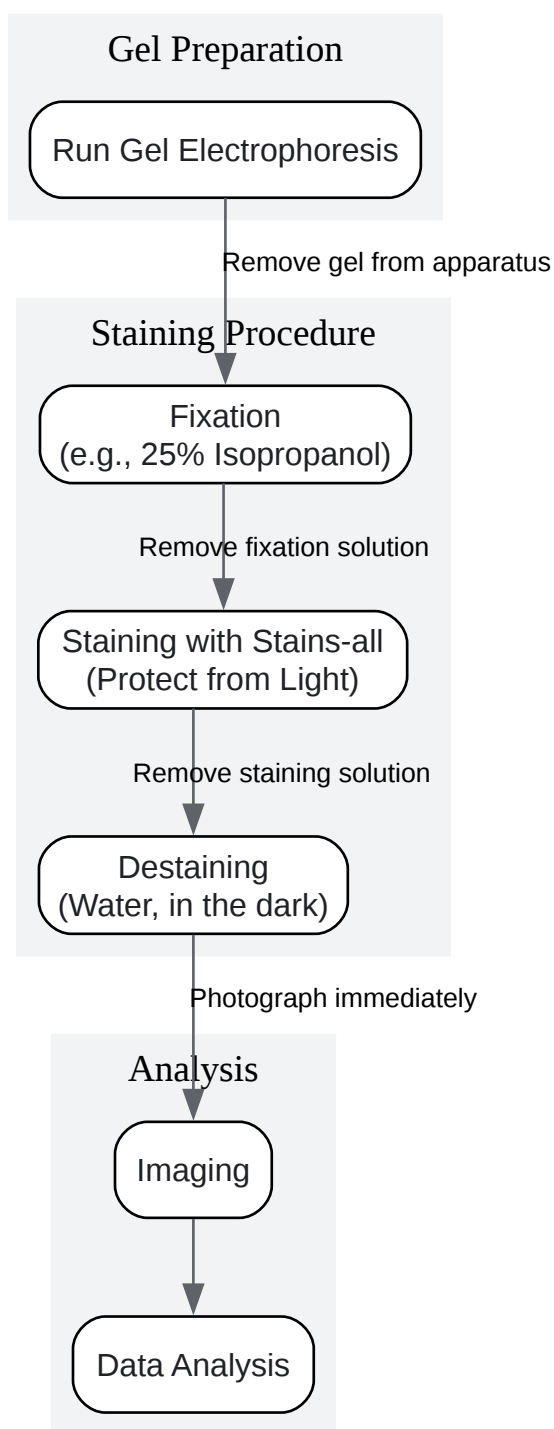
Standard **Stains-all** Staining Protocol for Polyacrylamide Gels

This protocol is a general-purpose method for staining proteins and nucleic acids in polyacrylamide gels.

- Fixation:
 - For SDS-PAGE gels, remove the gel from the electrophoresis apparatus and place it in a clean container.
 - Add enough 25% isopropanol to completely submerge the gel.
 - Incubate with gentle agitation for at least 1 hour, changing the isopropanol solution 3-4 times. For complete SDS removal, an overnight incubation is recommended.[5]

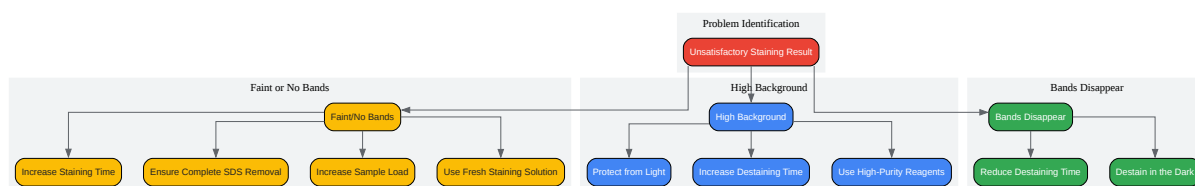
- Staining:
 - Prepare the **Stains-all** working solution by mixing:
 - 1 ml of 0.1% **Stains-all** stock solution (in formamide)
 - 1 ml formamide
 - 5 ml isopropanol
 - 100 µl of 3.0 M Tris-HCl, pH 8.8
 - 12.9 ml of high-purity water[2][3]
 - Decant the fixation solution and add the staining solution to the gel.
 - Protect the container from light and incubate with gentle agitation for 18-24 hours at room temperature.[2][3]
- Destaining:
 - Decant the staining solution.
 - Wash the gel with deionized water with gentle agitation. Change the water several times until the background is clear and the bands are well-defined.[2][3]
 - Alternatively, for faster destaining, expose the gel to a light box for up to 30 minutes, but be aware that this can cause the bands to fade.[2][3]
- Imaging and Storage:
 - Photograph the gel immediately after destaining, as the colors can fade over time, especially with light exposure.
 - The gel can be stored in water in a light-protected container at 4°C.

Visualizations



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Caption: Experimental workflow for **Stains-all** staining.



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Caption: Troubleshooting logic for **Stains-all** staining issues.

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